molecular formula C38H42N2O6 B1684364 Tetrandrine CAS No. 518-34-3

Tetrandrine

Cat. No. B1684364
CAS RN: 518-34-3
M. Wt: 622.7 g/mol
InChI Key: WVTKBKWTSCPRNU-KYJUHHDHSA-N
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Description

Tetrandrine is a bis-benzylisoquinoline alkaloid and a calcium channel blocker . It is isolated from the plant Stephania tetrandra and other Chinese and Japanese herbs . It has anti-inflammatory, immunologic, and antiallergenic effects . It inhibits the degranulation of mast cells and has a quinidine-like anti-arrhythmic effect .


Synthesis Analysis

An efficient racemic total synthesis of the bisbenzylisoquinoline alkaloids tetrandrine and isotetrandrine in four different routes is reported . Key steps of the synthesis include N-acyl Pictet–Spengler condensations to access the tetrahydroisoquinoline moieties, as well as copper-catalyzed Ullmann couplings for diaryl ether formation .


Molecular Structure Analysis

Tetrandrine has a molecular formula of C38H42N2O6 . Its average mass is 622.750 Da and its monoisotopic mass is 622.304260 Da .


Chemical Reactions Analysis

Tetrandrine has been reported to have anticancer activities, including inducing cancer cell apoptosis, autophagy, and cell cycle arrest, inhibiting cell proliferation, migration, and invasion, ameliorating metastasis, and suppressing tumor cell growth .


Physical And Chemical Properties Analysis

Tetrandrine has a density of 1.2±0.1 g/cm3, a boiling point of 710.5±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.3 mmHg at 25°C . Its molar refractivity is 178.1±0.3 cm3 and its polar surface area is 62 Å2 .

Scientific Research Applications

Cancer Therapy

Tetrandrine has shown significant potential in cancer therapy. It exhibits potent cytotoxic effects in various cancer cell lines, including human prostate cancer and mouse neuroblastoma cells, by inducing apoptosis and cell cycle arrest. This is achieved through mechanisms such as oxidative stress, elevation of ROS levels, depletion of glutathione content, and up-regulation of p53 and Bax proteins .

Cardiovascular Diseases

As a clinical drug in China, Tetrandrine has been used for decades to treat cardiovascular diseases and hypertension. It works by modulating signaling pathways and has shown pharmacological potential in these areas .

Anti-inflammatory Applications

Tetrandrine also has applications in treating inflammatory pulmonary diseases and autoimmune disorders due to its anti-inflammatory properties .

Nanoparticle Delivery Systems

Pharmaceutical applications of Tetrandrine have been enhanced by combining it with nanoparticle delivery systems such as liposomes, microspheres, and nanoparticles. These systems are designed to encapsulate Tetrandrine to enhance its stability and efficacy, particularly in cancer treatment .

Autophagy Agonist

Tetrandrine is reported to be a potent cell autophagy agonist. Autophagy is a cellular process involving the lysosomal degradation of proteins and organelles, which is crucial for recycling cellular components. This property has wide-ranging implications for antitumor therapy and basic scientific research .

Anti-cancer Activity

Isolated from the traditional Chinese medicinal plant Stephania tetrandra S. Moore, Tetrandrine shows anti-cancer activity by inhibiting cell proliferation, preventing cell cycle progress, and inducing cell death and autophagy .

Mechanism of Action

Tetrandrine acts as an inhibitor of the P-glycoprotein 1 in humans . It also relaxes the tension in tail artery helical strips produced by depolarization with 60 mM KCl . Further studies show that tetrandrine inhibits the KCl-induced intracellular Ca++ increase and L-type voltage-dependent Ca++ channel currents .

Safety and Hazards

Tetrandrine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTKBKWTSCPRNU-KYJUHHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178062, DTXSID70881383
Record name S,S-(+)-Tetrandrine
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Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrandrine

CAS RN

518-34-3, 23495-89-8
Record name Tetrandrine
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Record name TETRANDRINE, (+)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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